Iminodibenzyl

Übersicht

Beschreibung

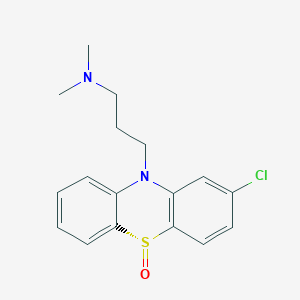

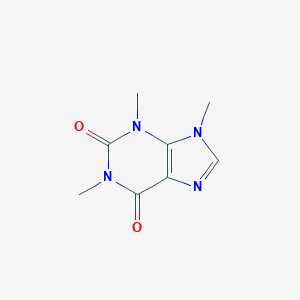

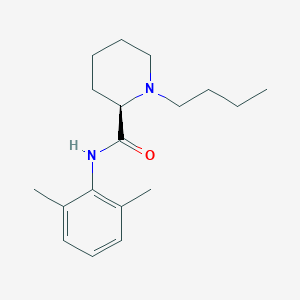

Iminodibenzyl, also known as 10,11-dihydro-5H-dibenzo[b,f]azepine, is a chemical compound with a tricyclic ring structure . It was discovered in 1898 and was initially used as an intermediate in the preparation of Sky Blue, a dye stuff . Today, it is an important drug intermediate used in the synthesis of medicines for conditions such as tristimania and epilepsy .

Synthesis Analysis

Iminodibenzyl is synthesized from o-nitrotoluene through a process of condensation, reduction, and cyclization . A recent paper discusses a ligand-free, highly efficient Cu-catalytic N-arylation of iminodibenzyl with a broad scope of unactivated aryl halides under mild conditions .

Molecular Structure Analysis

The molecular formula of Iminodibenzyl is C14H13N . It has a tricyclic ring structure, similar in appearance to the phenothiazines . The molecular weight is 195.26 .

Physical And Chemical Properties Analysis

Iminodibenzyl is a yellowish to beige crystalline powder . It has a melting point of 105-108 °C and a boiling point of 321.94°C (rough estimate) . The density is approximately 1.0778 (rough estimate) and the refractive index is estimated to be 1.6353 . It is slightly soluble in chloroform, ethyl acetate (when heated),

Wissenschaftliche Forschungsanwendungen

Organic Dyes and Photovoltaic Materials

Iminodibenzyl is utilized in the synthesis of organic dyes, which are crucial in the development of photovoltaic materials . These dyes, containing iminodibenzyl moieties, serve as electron donors and are paired with electron acceptors/anchoring groups to create compounds that exhibit significant photovoltaic properties. The efficiency of solar-energy-to-electricity conversion for iminodibenzyl-based dyes has been recorded at around 3.49% , making them valuable for sustainable energy solutions.

OLEDs (Organic Light Emitting Diodes)

In the realm of organic electronics, iminodibenzyl derivatives are important building blocks for the synthesis of materials used in OLEDs . The compound’s ability to participate in the construction of dibenzazepines, which are key components in OLEDs, underscores its significance in advancing display and lighting technologies.

Pharmacology

Iminodibenzyl plays a pivotal role in pharmacology as a precursor for the synthesis of various drug molecules . It is a key intermediate in the production of tricyclic antidepressants like imipramine and anticonvulsants such as carbamazepine, highlighting its importance in the development of therapeutic agents.

Materials Science

The compound’s applications extend to materials science, where it is used in the synthesis of functional materials . Its derivatives are instrumental in creating compounds with specific properties required for advanced material applications, including drug delivery systems and sensor technologies.

Solar Cells

Iminodibenzyl-containing fluorescent dyes are used as photosensitizers in dye-sensitized solar cells (DSSCs) . These dyes contribute to the high conversion efficiency of DSSCs, demonstrating the potential of iminodibenzyl in enhancing the performance of solar energy devices.

Electrochemistry

In electrochemistry, iminodibenzyl-based compounds are studied for their spectral and electrochemical properties . These studies are essential for understanding the electron-donating behavior of iminodibenzyl and its impact on the electrochemical performance of materials.

Photovoltaic Experiments

The influence of iminodibenzyl on the photovoltaic performance of materials is evidenced through various experiments . These experiments help in optimizing the design and synthesis of new compounds for improved solar cell efficiency.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to understand the physical and chemical properties of iminodibenzyl-based compounds . These calculations are crucial for predicting the behavior of these compounds in different applications, particularly in molecular electronics and photovoltaics.

Wirkmechanismus

Target of Action

Iminodibenzyl is a building block of many antipsychotic drugs . It primarily targets the D2-dopamine receptor in the central nervous system . The D2-dopamine receptor plays a crucial role in the regulation of various neurological and psychiatric functions.

Mode of Action

The mechanism of action of Iminodibenzyl is primarily through the suppression of the central dopamine nervous system based on the D2-dopamine receptor blocking action . By inhibiting the D2-dopamine receptor, Iminodibenzyl can alter the neurotransmission of dopamine, which is a key neurotransmitter involved in mood regulation and reward-motivated behavior.

Biochemical Pathways

Iminodibenzyl, by inhibiting delta-5-desaturase (D5D) activity, could shift the di-homo-gamma-linolenic acid (DGLA) peroxidation from arachidonic acid to 8-hydroxyoctanoic acid (8-HOA) in high COX-2 microenvironment of certain cancer cells . This shift in DGLA peroxidation can lead to the activation of the intrinsic apoptosis pathway, resulting in cell death .

Pharmacokinetics

It’s known that iminodibenzyl is a crystalline powder with a molecular weight of 19526 . It has a melting point of 105-108 °C and a boiling point of 321.94°C . These properties may influence its absorption and distribution in the body, but more research is needed to fully understand its pharmacokinetics.

Result of Action

The molecular and cellular effects of Iminodibenzyl’s action include the stimulation of 8-HOA, which causes a reduction in HDAC (Histone Deacetylase) activity . This leads to the activation of the intrinsic apoptosis pathway, resulting in cell death . Additionally, it can cause a reduction in filopodia and lamellipodia, and epithelial-mesenchymal transition markers, leading to decreased cancer cell migration .

Eigenschaften

IUPAC Name |

6,11-dihydro-5H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMRRZONCYIFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049414 | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494-19-9 | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminodibenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenz[b,f]azepine, 10,11-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINODIBENZYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262BX7OE3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of iminodibenzyl?

A1: Iminodibenzyl has the molecular formula C14H13N and a molecular weight of 195.26 g/mol.

Q2: What spectroscopic data is available for iminodibenzyl?

A2: Researchers have characterized iminodibenzyl using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry. These techniques provide valuable information about the compound's structure, electronic properties, and fragmentation patterns. [, , ]

Q3: How is iminodibenzyl typically synthesized?

A3: Iminodibenzyl can be synthesized through various methods. One common approach is the catalytic deamination of 2,2′-diaminodibenzyl using catalysts like γ-Al2O3 in the presence of steam. This method has shown high yields approaching 100%. []

Q4: Can iminodibenzyl be converted to other useful compounds?

A4: Yes, iminodibenzyl can be further modified to produce other valuable compounds. For instance, catalytic dehydrogenation of iminodibenzyl over iron-containing oxides in the presence of steam yields iminostilbene, a significant intermediate in pharmaceutical synthesis. []

Q5: What is the role of catalysts in the synthesis and modification of iminodibenzyl?

A5: Catalysts play a crucial role in enhancing the efficiency and selectivity of reactions involving iminodibenzyl. For example, in the synthesis of iminodibenzyl from 2,2′-diaminodibenzyl, γ-Al2O3 significantly improves the yield and enables continuous synthesis for extended periods without needing catalyst replacement. [] Similarly, specific catalysts like those containing iron oxides facilitate the dehydrogenation of iminodibenzyl to iminostilbene. []

Q6: What are the primary applications of iminodibenzyl and its derivatives?

A6: Iminodibenzyl derivatives find widespread use as intermediates in synthesizing medicinal substances, particularly pharmaceuticals. They serve as crucial building blocks for various drugs, including antidepressants and antipsychotics. [, ]

Q7: How is iminodibenzyl used in material science?

A7: Iminodibenzyl is incorporated into the synthesis of conjugated polymers, which exhibit luminescent properties. These polymers have potential applications in organic light-emitting diodes (OLEDs) and fluorescence sensors. [, , ]

Q8: How does the structure of iminodibenzyl contribute to its applications in material science?

A8: The structure of iminodibenzyl, with its dibenzoazepine core, allows for facile functionalization and incorporation into polymer backbones. This structural feature enables the tuning of electronic and optical properties, leading to diverse applications in areas like luminescent materials and sensors. [, ]

Q9: What are the pharmacological properties of iminodibenzyl derivatives?

A9: Iminodibenzyl derivatives, particularly those with substitutions on the nitrogen atom, exhibit a range of pharmacological properties. They are known to interact with dopamine receptors in the central nervous system, leading to their use as antidepressants and antipsychotics. [, , ]

Q10: Are there any known toxicological concerns associated with iminodibenzyl derivatives?

A11: While generally considered safe, iminodibenzyl derivatives can cause side effects like constipation and, in rare cases, adynamic ileus. []

Q11: Has the metabolism of iminodibenzyl derivatives been studied?

A12: Yes, studies on the metabolism of iminodibenzyl derivatives, such as trimipramine, have been conducted in humans. These studies revealed metabolic pathways involving N-dealkylation, N-demethylation, and aromatic hydroxylation. []

Q12: What analytical techniques are used to quantify iminodibenzyl and its derivatives?

A12: Several analytical methods are employed for quantifying iminodibenzyl and its derivatives, including:

- Gas Chromatography (GC): This technique is particularly useful for determining iminodibenzyl and its impurities in pharmaceutical formulations. [, ]

- High-Performance Liquid Chromatography (HPLC): This versatile method is widely used to determine the concentration of iminodibenzyl and its impurities in various matrices. []

- Spectrophotometry: This technique utilizes the absorbance properties of iminodibenzyl derivatives to quantify them. [, ]

Q13: Are there specific considerations for validating analytical methods for iminodibenzyl and its derivatives?

A14: Yes, validation of analytical methods for iminodibenzyl derivatives is crucial to ensure accuracy, precision, and specificity. Researchers must establish parameters like linearity, range, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness during method validation. [, ]

Q14: Is there any information on the environmental impact of iminodibenzyl and its derivatives?

A15: While limited information is available on the environmental impact of iminodibenzyl itself, research on similar compounds highlights the importance of responsible waste management and exploring strategies to mitigate potential environmental risks. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

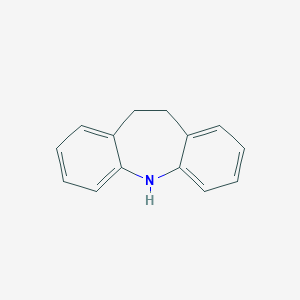

![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)